2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine
Overview
Description
Preparation Methods
The synthesis of 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites .
Chemical Reactions Analysis
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong bases or acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used as an industrial antioxidant and in the production of stable polymeric materials
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . It can also form hydrogen bonds and participate in intramolecular attractions, influencing its reactivity and stability .
Comparison with Similar Compounds
2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine can be compared with similar compounds such as:
2,4,6-Tri-tert-butylphenol: This compound is also a phenol with tert-butyl groups and is known for its strong steric hindrance and oxidizability.
4-tert-Butylphenylboronic acid: This compound is used in similar chemical reactions and has comparable reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-8-9-15(18)16(10-12)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLSYMXIKXRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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